

1,2-Diphenyl-1H-indole chemical properties and structure

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Compound of Interest

Compound Name: **1,2-Diphenyl-1H-indole**

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An In-Depth Technical Guide to the Core Chemical Properties and Structure of **1,2-Diphenyl-1H-indole**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of **1,2-Diphenyl-1H-indole** is crucial for its application in synthesis and medicinal chemistry. This guide provides a detailed overview of its core attributes, supported by experimental data and procedural insights.

Chemical Structure and Properties

1,2-Diphenyl-1H-indole is an organic compound featuring a fused benzene and pyrrole ring system, which forms the indole core.^[1] This core structure is substituted with phenyl groups at the 1 and 2 positions.^[1] The presence of these aromatic rings contributes to the molecule's high stability due to resonance.^[1] The indole moiety is a significant pharmacophore found in various biologically active compounds.^{[2][3]}

The chemical and physical properties of **1,2-Diphenyl-1H-indole** are summarized in the table below.

Table 1: Chemical and Physical Properties of **1,2-Diphenyl-1H-indole**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₅ N	[1] [4] [5]
Molecular Weight	269.34 g/mol	[4] [5]
IUPAC Name	1,2-diphenylindole	[4]
Synonyms	1,2-Diphenylindole, N,2-Diphenylindole	[1] [5]
CAS Number	18434-12-3	[1] [5]
Appearance	Typically a solid at room temperature	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of **1,2-Diphenyl-1H-indole**. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for **1,2-Diphenyl-1H-indole** and its Derivatives

Technique	Data Highlights	Reference
¹ H NMR	Spectra for various derivatives show characteristic aromatic proton signals. For example, for 3-decyl-1,2-Diphenyl-1H-indole, signals appear at δ 7.73–7.66 (m, 1H), 7.31 (dd, J = 10.2, 4.7 Hz, 3H), 7.28–7.21 (m, 4H), 7.21–7.12 (m, 6H).	[6]
¹³ C NMR	For 3-decyl-1,2-Diphenyl-1H-indole, characteristic peaks are observed at δ 138.7, 137.8, 137.08, 132.4, 130.7, 129.05, 128.5, 128.1, 128.0, 127.3, 126.7, 122.4, 120.1, 119.4, 116.1, 110.6.	[6]
IR Spectroscopy	IR spectra of related indole derivatives show characteristic bands for N-H stretching (around 3364 cm^{-1}), C=C aromatic stretching (1504–1597 cm^{-1}), and C-N stretching (around 1321 cm^{-1}).	[7]
Mass Spectrometry	The mass spectrum of 1,2-Diphenyl-1H-indole shows a top peak at m/z 269.	[4]

Experimental Protocols

The synthesis of indole derivatives can be achieved through various methods. The Fischer indole synthesis is a classic and widely used method.[8]

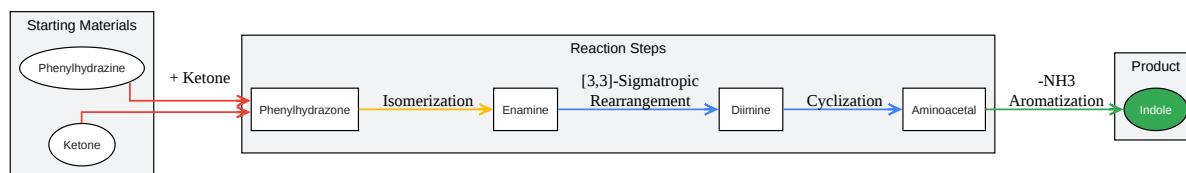
Fischer Indole Synthesis

This reaction produces the indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[8]

General Procedure:

- React phenylhydrazine with a suitable ketone (e.g., 1-phenylpentan-1-one for 3-substituted indoles) to form a phenylhydrazone.[6][8]
- The resulting phenylhydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid, hydrochloric acid, or zinc chloride) to yield the indole.[8][9]

The mechanism for the Fischer Indole Synthesis is illustrated below.



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Caption: Mechanism of the Fischer Indole Synthesis.

Palladium-Catalyzed Synthesis of 3-Phenyl-1H-indoles

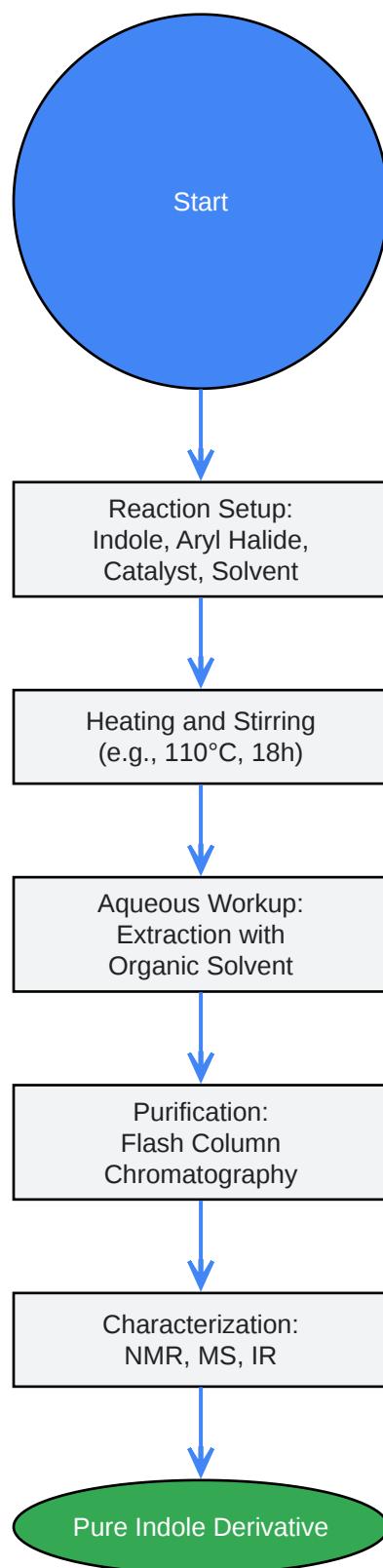
A modern approach involves the palladium-catalyzed C-H functionalization of indoles with aryl halides.[10]

General Procedure:

- In a screw-cap vial under air, a mixture of $\text{Pd}(\text{OAc})_2$ (5 mol%), dppm (5 mol%), $\text{LiOH}\cdot\text{H}_2\text{O}$ (3.0 mmol), the appropriate aryl-halide (1.20 mmol), and the indole (1.0 mmol) in degassed H_2O (2 mL) is prepared.[10]

- The mixture is vigorously stirred at 110 °C for 18 hours.[10]
- After cooling to room temperature, the reaction mixture is partitioned between 1M HCl and ethyl acetate.[10]
- The layers are separated, and the aqueous layer is further extracted with ethyl acetate.[10]
- The combined organic layers are dried and concentrated, and the crude product is purified by flash column chromatography.[10]

The general workflow for synthesis and purification is depicted below.



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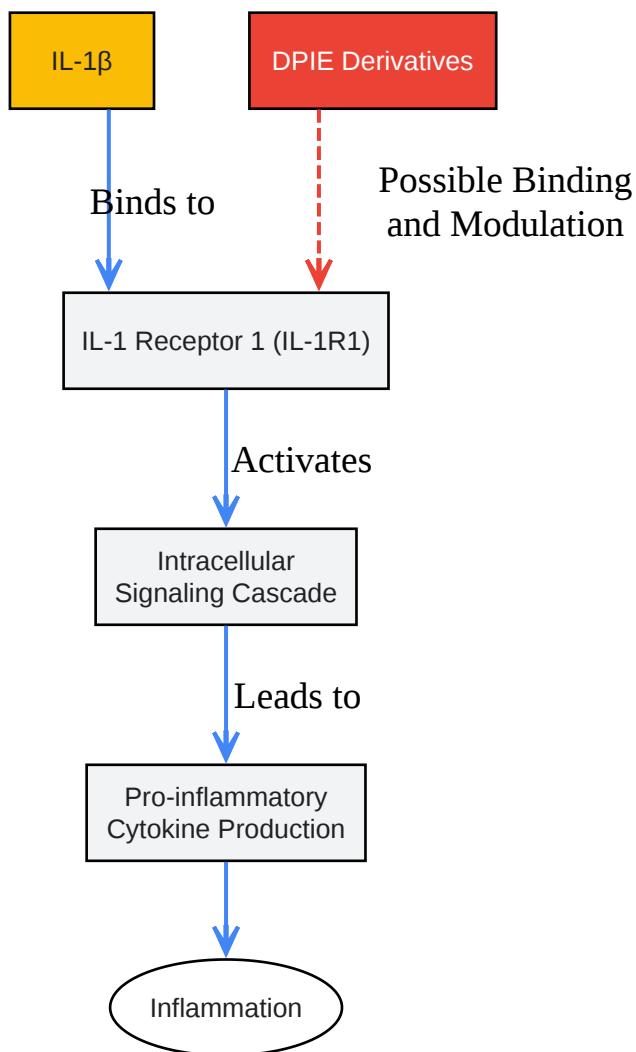
Caption: General Experimental Workflow for Indole Synthesis.

Biological Activity and Signaling Pathways

Derivatives of **1,2-Diphenyl-1H-indole** have shown notable biological activities. For instance, 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) and its derivatives can regulate the production of pro-inflammatory cytokines.^[6] These compounds have been observed to affect cytokine production in human gingival fibroblasts following induction by Interleukin-1 beta (IL-1 β).^[6]

The indole scaffold is a versatile pharmacophore present in numerous natural products with a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.^[2] The biological activity is often related to the chemical structure of the indole bicyclic skeleton, with substituents at the C2 and C3 positions playing a crucial role.^[2]

The proposed signaling pathway for the anti-inflammatory action of DPIE derivatives is shown below.

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Caption: Proposed Modulation of IL-1 β Signaling by DPIE Derivatives.

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